REACTION_CXSMILES
|
C(N1C=CN=C1)([N:3]1C=CN=C1)=O.[C:13]([O:17][C:18]([N:20]1[CH:24]([C:25](O)=[O:26])[CH2:23][S:22](=[O:29])(=[O:28])[CH2:21]1)=[O:19])([CH3:16])([CH3:15])[CH3:14]>CN(C=O)C>[C:25]([CH:24]1[CH2:23][S:22](=[O:29])(=[O:28])[CH2:21][N:20]1[C:18]([O:17][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:19])(=[O:26])[NH2:3]
|
Name
|
|
Quantity
|
520 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
304 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CS(CC1C(=O)O)(=O)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Gaseous NH3 was bubbled for 10 min through the solution while the temperature
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
was kept below 20° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 12 h at ambient temperature
|
Duration
|
12 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into 30 mL ice/water/1N HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×30 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with ice/brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1N(CS(C1)(=O)=O)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 197 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |